3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine
Overview
Description
3-(2-Azabicyclo[221]hept-5-EN-2-YL)propan-1-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, to synthesize oxygenated 2-azabicyclo[221]heptanes . These reactions proceed efficiently with a broad array of substrates .
Biochemical Pathways
The products of its reactions could be further functionalized to build up a library of bridged aza-bicyclic structures , which may influence various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine typically involves the reaction of a bicyclic lactam with an appropriate amine. One common method involves the reduction of a bicyclic lactam, such as 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by amination to introduce the propan-1-amine group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of catalytic hydrogenation and other scalable chemical processes is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the bicyclic structure or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
- Oxidation products include oxides and other oxygenated derivatives.
- Reduction products may include fully saturated bicyclic amines.
- Substitution reactions yield various substituted amine derivatives .
Scientific Research Applications
3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.
Industry: Utilized in the production of fine chemicals and as a building block for more complex chemical entities .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A related bicyclic lactam used as an intermediate in organic synthesis.
Amino-peramivir: A neuraminidase inhibitor with a similar bicyclic structure.
Uniqueness: 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This makes it valuable for applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-4-1-5-11-7-8-2-3-9(11)6-8/h2-3,8-9H,1,4-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOKESWBVNYYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610602 | |
Record name | 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-45-5 | |
Record name | 2-Azabicyclo[2.2.1]hept-5-ene-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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